2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry. The presence of a pyrimidine ring in its structure makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Spectral analysis, such as NMR and HPLC, is used to confirm the structure of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) due to their selectivity, synthetic convergence, and atom-economy . These methods are advantageous for large-scale synthesis as they reduce the number of steps and increase overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinones.
Scientific Research Applications
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the COX-2 enzyme, which is involved in the inflammatory response . The inhibition of COX-2 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a promising candidate for the development of anti-inflammatory drugs.
Properties
Molecular Formula |
C9H12N2O3S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-4-5(7(13)14)6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
InChI Key |
JEUWPUVVLLRTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C(=O)N1)C(=O)O)SC |
Origin of Product |
United States |
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